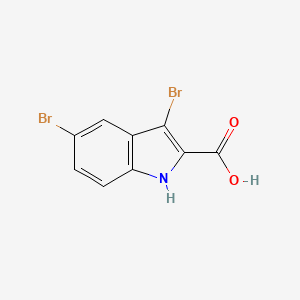

3,5-dibromo-1H-indole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

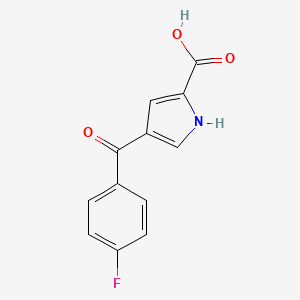

3,5-dibromo-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C9H5Br2NO2 and its molecular weight is 318.95 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

3,5-Dibromo-1H-indole-2-carboxylic acid is a derivative of indole-2-carboxylic acid, which has been synthesized for various therapeutic applications. Indole derivatives are synthesized for their potential antibacterial and antifungal activities, showing significant promise in this area (Raju et al., 2015).

Application in Natural and Non-Natural Derivative Synthesis

The compound has been used in the synthesis of natural and non-natural indole derivatives, including meridianin F and 5,6-dibromo-2'-demethylaplysinopsin, indicating its utility in producing complex organic structures (Parsons et al., 2011).

Oligomerization with Thiols

In the field of chemical synthesis, this compound participates in reactions with thiols, resulting in a variety of complex indole derivatives. These reactions lead to the formation of compounds with diverse structures and potential applications (Mutulis et al., 2008).

Antioxidant Potential

A series of novel indole-2-carboxylic acid derivatives, potentially including this compound, have been synthesized and found to exhibit significant antioxidant activity. This suggests potential applications in areas where oxidative stress is a concern (Naik et al., 2012).

Use in Carboxylation Reactions

The compound has been involved in carboxylation reactions under basic conditions, highlighting its reactivity and potential in synthetic chemistry (Yoo et al., 2012).

Application in Auxin Research

Indole derivatives, like this compound, are used in research related to auxins, a class of plant hormones. This indicates its relevance in botanical and agricultural research (Ilić et al., 2005).

Fluorescent Probes and Pharmaceuticals

The compound's derivatives have been explored as fluorescent probes and in the development of pharmaceuticals, demonstrating its versatile applications in biochemistry and medicinal chemistry (Queiroz et al., 2007).

Safety and Hazards

Mecanismo De Acción

Target of Action

Indole derivatives, a class of compounds to which 3,5-dibromo-1h-indole-2-carboxylic acid belongs, have been found to interact with a variety of biological targets, including enzymes, receptors, and dna .

Mode of Action

Indole derivatives have been reported to interact with their targets in various ways, such as inhibiting enzyme activity or binding to receptors . The exact interaction would depend on the specific structure of the indole derivative and the nature of its target.

Biochemical Pathways

For example, they are involved in the metabolism of tryptophan, an essential amino acid .

Result of Action

Indole derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects .

Propiedades

IUPAC Name |

3,5-dibromo-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NO2/c10-4-1-2-6-5(3-4)7(11)8(12-6)9(13)14/h1-3,12H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMGPBPNXBMNBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(N2)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594825 |

Source

|

| Record name | 3,5-Dibromo-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98591-49-2 |

Source

|

| Record name | 3,5-Dibromo-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride](/img/structure/B1320550.png)

amino}ethyl)(methyl)amino]methyl}phenol](/img/structure/B1320557.png)

![{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane](/img/structure/B1320559.png)

![Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate](/img/structure/B1320567.png)

![Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate](/img/structure/B1320573.png)

![4-[4-(1-Pyrrolidinyl)phenyl]-1,3-thiazol-2-ylamine](/img/structure/B1320580.png)